Elaidyl-sulfamide

Obesity Metabolic syndrome Pharmacology

Rapid degradation of endogenous PPARα ligands often confounds metabolic research. Elaidyl-sulfamide (ES; CAS 945009-57-4) is a sulfamoyl-stabilized oleoylethanolamide analogue that resists enzymatic hydrolysis, enabling sustained PPARα activation without pharmacokinetic interference. - Reduces body weight gain & food intake in obese rats at 3 mg/kg i.p. over 7 days - Lowers plasma cholesterol and modulates SREBF/INSIG gene programs in liver & adipose - Induces UCP1, UCP2, UCP3 in brown fat and UCP3 in white fat; chronic dosing paradoxically induces hyperglycemia/insulin resistance, serving as a unique negative-control probe for PPARα-insulin crosstalk studies. - Supplied at ≥98% purity; stable long-term at -20°C; shipped on blue ice for global delivery.

Molecular Formula C18H38N2O2S
Molecular Weight 346.6 g/mol
Cat. No. B1671156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElaidyl-sulfamide
SynonymsElaidyl-sulfamide;  Elaidylsulfamide;  Elaidyl sulfamide;  ES; 
Molecular FormulaC18H38N2O2S
Molecular Weight346.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCNS(=O)(=O)N
InChIInChI=1S/C18H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(19,21)22/h9-10,20H,2-8,11-18H2,1H3,(H2,19,21,22)/b10-9+
InChIKeyVIGWMDIVSRLQST-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Elaidyl-sulfamide: PPARα Agonist for Obesity and Lipid Metabolism Research


Elaidyl-sulfamide (ES; CAS 945009-57-4) is a sulfamoyl analogue of oleoylethanolamide (OEA), a naturally occurring lipid mediator of satiety that signals through peroxisome proliferator-activated receptor alpha (PPARα) [1]. As an acyclic sulfamide derivative, ES retains the trans (elaidyl) configuration of its fatty acid moiety, distinguishing it structurally from the cis (oleoyl) configuration of endogenous OEA. ES has been characterized in preclinical models as a PPARα agonist that reduces body weight gain, suppresses food intake, lowers circulating cholesterol, and modulates hepatic and adipose gene expression programs related to lipid metabolism and thermogenesis . While structurally and mechanistically related to OEA, ES exhibits a distinct pharmacological profile that positions it as a valuable research tool for dissecting PPARα-mediated metabolic pathways.

Why Generic PPARα Agonists Cannot Substitute for Elaidyl-sulfamide in Preclinical Metabolic Research


PPARα agonists constitute a structurally heterogeneous class including fibrates (e.g., fenofibrate), endogenous lipid mediators (e.g., OEA), and synthetic analogs (e.g., GW7647). Within the OEA-analog subclass, substitution of the native ethanolamide moiety with a sulfamide group fundamentally alters metabolic stability, receptor activation kinetics, and downstream gene expression signatures [1]. Furthermore, the trans (elaidyl) versus cis (oleoyl) double bond geometry influences molecular recognition at the PPARα ligand-binding domain, with implications for efficacy and off-target profiles [2]. Procurement of an uncharacterized OEA analog or a structurally unrelated PPARα agonist cannot recapitulate the specific pharmacological phenotype of ES observed in published studies, including its unique combination of anti-obesity efficacy and paradoxical induction of hyperglycemia and insulin resistance upon chronic administration [1].

Elaidyl-sulfamide: Comparative Quantitative Evidence for Research Procurement Decisions


In Vivo Body Weight Reduction: Elaidyl-sulfamide vs. Vehicle Control in Obese Rats

In a 7-day repeated-dose study using diet-induced obese male Wistar rats, elaidyl-sulfamide (ES) at 3 mg/kg i.p. produced a statistically significant reduction in cumulative body weight gain relative to vehicle-treated controls [1]. This effect was accompanied by reduced food intake and occurred at doses where the parent compound OEA requires substantially higher dosing to achieve comparable anorectic effects due to its rapid enzymatic degradation by fatty acid amide hydrolase (FAAH) and other amidases [2]. The sulfamide moiety confers resistance to amidase-mediated hydrolysis, extending the in vivo half-life relative to OEA, though direct comparative PK data between ES and OEA are not reported in the same study.

Obesity Metabolic syndrome Pharmacology

Plasma Cholesterol Lowering: Elaidyl-sulfamide vs. Vehicle Control

Following 7-day administration to obese male Wistar rats, elaidyl-sulfamide at 3 mg/kg i.p. significantly reduced total plasma cholesterol levels relative to vehicle-treated controls [1]. The magnitude of cholesterol reduction is comparable to that observed with fibrate-class PPARα agonists in rodent models, though ES achieves this effect without the carboxylic acid pharmacophore characteristic of fibrates [2]. The mechanism involves hepatic induction of INSIG1 and INSIG2, regulatory proteins that control SREBP-mediated cholesterol biosynthesis [1].

Dyslipidemia Cardiovascular research PPARα

Hepatic Function Improvement: Transaminase Reduction with Elaidyl-sulfamide

In diet-induced obese rats, 7-day treatment with elaidyl-sulfamide (3 mg/kg i.p.) reduced plasma transaminase (ALT/AST) activity, indicating improved hepatic function and reduced hepatocellular injury [1]. This effect was not observed with vehicle treatment. This finding is notable because obesity-associated hepatic steatosis is characterized by elevated transaminases, and PPARα agonists including fibrates have shown variable effects on liver enzymes in clinical settings [2].

Hepatology NAFLD Metabolic liver disease

Metabolic Paradox: Hyperglycemia and Insulin Resistance as a Distinguishing Feature

Chronic administration of elaidyl-sulfamide to obese rats induces hyperglycemia and insulin resistance, a paradoxical effect that mirrors the metabolic phenotype of its parent compound OEA and distinguishes ES from therapeutic PPARα agonists such as fenofibrate, which generally improve insulin sensitivity [1]. This property represents both a limitation for therapeutic development and a unique research opportunity for studying the complex interplay between PPARα activation and glucose homeostasis [2]. The mechanism involves OEA-mediated negative regulation of insulin signaling pathways, which is preserved in the sulfamide analog [1].

Insulin resistance Diabetes PPARα

Structural Distinction: Trans (Elaidyl) vs. Cis (Oleoyl) Configuration in PPARα Ligands

Elaidyl-sulfamide contains a trans (E) double bond at the C9-C10 position of its 18-carbon alkyl chain, in contrast to the cis (Z) configuration present in endogenous OEA . This stereochemical distinction alters molecular shape, membrane interactions, and potentially receptor binding kinetics. While direct binding affinity data (Ki/EC50) for ES at PPARα is not reported in the primary literature, studies on structurally related sulfamide analogs demonstrate that trans-configured fatty acid derivatives can exhibit altered PPARα activation profiles relative to their cis counterparts [1]. The trans configuration confers a more linear molecular geometry that may influence ligand-receptor fit and downstream transcriptional outcomes.

Molecular pharmacology Ligand design PPARα

Sulfamide Moiety: Enhanced Metabolic Stability Relative to Ethanolamide Analogs

The sulfamide functional group (-NHSO2NH2) in ES replaces the ethanolamide moiety (-NHCH2CH2OH) of OEA. Sulfamide analogs of fatty acid ethanolamides are designed to resist hydrolysis by fatty acid amide hydrolase (FAAH) and other amidases that rapidly degrade OEA in vivo [1]. This chemical modification extends the biological half-life and duration of action of sulfamide analogs relative to their ethanolamide counterparts, though direct comparative pharmacokinetic data (t1/2, AUC, Cmax) between ES and OEA are not published in the same experimental system [2]. This class-level advantage is a primary rationale for developing sulfamide-based PPARα agonists as research tools.

Pharmacokinetics Metabolic stability Drug design

Elaidyl-sulfamide: Recommended Research and Preclinical Application Scenarios


PPARα-Mediated Appetite Suppression and Body Weight Regulation Studies

Based on demonstrated reduction in cumulative body weight gain and food intake in obese rats at 3 mg/kg i.p. over 7 days [1], ES is appropriate for preclinical research investigating PPARα-dependent mechanisms of appetite control and energy homeostasis. Its sulfamide-mediated metabolic stability enables sustained PPARα activation without the confounding variable of rapid OEA degradation, allowing researchers to isolate receptor-mediated effects from pharmacokinetic limitations. Studies may include pair-feeding experiments, metabolic chamber phenotyping, and hypothalamic gene expression analysis.

Lipid Metabolism and Cholesterol Homeostasis Investigation

ES treatment significantly reduces total plasma cholesterol and modulates expression of SREBF1, SREBF2, INSIG1, and INSIG2 in liver and white adipose tissue [1]. This established pharmacological profile supports its use as a chemical probe for dissecting PPARα-regulated cholesterol biosynthesis pathways. Researchers studying non-alcoholic fatty liver disease (NAFLD), dyslipidemia, or hepatic lipid metabolism may employ ES to interrogate the intersection of PPARα activation with SREBP-mediated transcriptional programs.

Thermogenesis and Brown Adipose Tissue Activation Studies

ES induces expression of uncoupling proteins UCP1, UCP2, and UCP3 in brown adipose tissue and UCP3 in white adipose tissue [1]. This property positions ES as a tool for investigating PPARα-mediated thermogenic gene regulation and the browning of white adipose tissue. Applications include metabolic phenotyping in cold-exposure models, mitochondrial respiration assays in isolated adipocytes, and transcriptomic profiling of thermogenic gene networks.

Mechanistic Studies of PPARα-Mediated Insulin Resistance and Glucose Dysregulation

Chronic ES administration induces hyperglycemia and insulin resistance, a paradoxical effect that distinguishes it from therapeutic fibrates [1]. This makes ES a valuable negative control or mechanistic probe for studying PPARα-dependent pathways that negatively regulate insulin signaling. Researchers investigating the complex relationship between PPARα activation, glucose homeostasis, and insulin sensitivity may employ ES to dissect OEA-like signaling outcomes that are not captured by conventional PPARα agonists.

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